1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-9-14-10-13(7-8-16(14)19-12)11-18-17(21)20-15-5-3-2-4-6-15/h2-10,19H,11H2,1H3,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXUOHCCNJYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330087 | |
| Record name | 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852140-64-8 | |
| Record name | 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indolization for Indole Core Construction
The Fischer indole synthesis remains the most widely employed method for constructing the 2-methylindole moiety. As demonstrated in patent US5942536A, this method involves reacting 4-nitrophenylhydrazine (1) with a methyl-substituted aminoketone (2) under acidic conditions. For example:
$$
\text{4-Nitrophenylhydrazine} + \text{3-Methylaminopropiophenone} \xrightarrow{\text{HCl, EtOH}} \text{5-Nitro-2-methyl-1H-indole} \quad
$$
Reduction of the nitro group (e.g., catalytic hydrogenation) yields 5-amino-2-methyl-1H-indole (3) . Subsequent Mannich reaction with formaldehyde and ammonium chloride introduces the aminomethyl group at position 5, forming 5-(aminomethyl)-2-methyl-1H-indole (4) .
Key Parameters:
Friedel-Crafts Alkylation for Direct Functionalization
An alternative route reported by Suhana and Rajeswari employs Friedel-Crafts acylation to install substituents on pre-formed indoles. For instance, reacting 2-methylindole with chloromethyl phenyl ketone in dichloromethane using AlCl₃ yields 5-(chloromethyl)-2-methyl-1H-indole. Ammonolysis then converts the chloro group to an amine:
$$
\text{5-(Chloromethyl)-2-methyl-1H-indole} \xrightarrow{\text{NH₃, MeOH}} \text{5-(Aminomethyl)-2-methyl-1H-indole} \quad
$$
Advantages :
- Avoids multi-step reductions.
- Higher functional group tolerance compared to Fischer indolization.
Urea Bond Formation Strategies
Isocyanate-Amine Coupling
The classical approach involves reacting 5-(aminomethyl)-2-methyl-1H-indole (4) with phenyl isocyanate (5) in anhydrous dichloromethane or THF:
$$
\text{4} + \text{Ph-NCO} \xrightarrow{\text{Et₃N, 0–25°C}} \text{1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea} \quad
$$
Optimization Insights :
Carbonyldiimidazole (CDI)-Mediated Urea Synthesis
To avoid toxic isocyanates, the PMC study highlights CDI as a phosgene substitute. The protocol involves:
- Activating the amine (4) with CDI to form an imidazolide intermediate (6) .
- Reacting 6 with aniline in aqueous medium:
$$
\text{4} + \text{CDI} \rightarrow \text{6} \xrightarrow{\text{PhNH₂, H₂O}} \text{Target Urea} \quad
$$
Conditions :
Reductive Amination-Urea Tandem Approach
A patent-derived method combines reductive amination and urea formation in one pot:
- Condense 5-nitro-2-methyl-1H-indole with glyoxylic acid to form an imine.
- Reduce with NaBH₄ to introduce the aminomethyl group.
- React in situ with phenyl carbamate (7) under basic conditions:
$$
\text{5-Nitro-2-methyl-1H-indole} \xrightarrow{\text{NH₂CH₂COOH, NaBH₄}} \text{4} \xrightarrow{\text{7, K₂CO₃}} \text{Target Urea} \quad
$$
Benefits :
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are typically purified via:
- Recrystallization : Ethanol/water (3:1) removes unreacted aniline.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for intermediates.
- HPLC : C18 column, acetonitrile/water gradient for analytical purity >99%.
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.45–7.20 (m, 5H, Ph), 6.95 (d, J = 8.2 Hz, 1H, indole-H), 6.38 (s, 1H, indole-H), 4.25 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O).
Challenges and Mitigation Strategies
Regioselectivity in Fischer Indolization :
Urea Hydrolysis :
Byproduct Formation :
- Symmetrical ureas are minimized by employing a 1:1 ratio of amine to isocyanate.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phenylurea group under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylurea group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues
Key Compounds:
Forchlorfenuron (FCF; 1-(2-Chloropyridin-4-yl)-3-phenylurea) : A plant growth regulator with a chloropyridine substituent.
1-[1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea : Features a pyrazole core with tert-butyl and amino groups.
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives : Trifluoromethyl-substituted ureas with tetrazole rings.
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-((2-Methyl-1H-indol-5-yl)methyl)-3-phenylurea | Phenylurea | 2-Methylindole-methyl | C₁₇H₁₆N₃O | 278.33 |
| Forchlorfenuron (FCF) | Phenylurea | 2-Chloropyridin-4-yl | C₁₂H₁₀ClN₃O | 247.68 |
| 1-[1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea | Phenylurea | Pyrazole, tert-butyl, 3-aminophenyl | C₂₀H₂₃N₅O | 357.44 |
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea | Phenylurea | Tetrazole, trifluoromethylphenyl | C₁₅H₁₁F₃N₆O | 372.29 |
Physicochemical and Spectral Properties
Key Observations:
- Melting Points :
Table 2: Spectral Data Comparison
Biological Activity
1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes an indole moiety and a phenylurea group, which are crucial for its biological activity.
Anticancer Properties
Research has indicated that 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
The compound's mechanism includes interaction with key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
The biological effects of 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The indole moiety can bind to active sites of enzymes, inhibiting their activity.
- Protein Interaction : The phenylurea group forms hydrogen bonds with amino acid residues in target proteins, stabilizing the compound-protein complex.
- Pathway Modulation : These interactions can modulate various biochemical pathways, leading to observed effects such as cell cycle arrest and apoptosis induction.
Study on Anticancer Efficacy
In a study conducted by Zhang et al., derivatives of indole were synthesized and tested for their antiproliferative effects against several cancer cell lines. The most potent derivative exhibited an IC50 value of 0.71 μM against HepG2 cells, showcasing the potential of indole derivatives in cancer therapy .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound, revealing significant activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling reactions between indole derivatives and phenylurea precursors. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (reflux vs. room temperature), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography or recrystallization ensures high purity. Experimental design tools like factorial design can systematically optimize yield by varying substrate ratios, temperature, and reaction time .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography provides definitive structural elucidation, including bond angles and intermolecular interactions, as demonstrated in indole-urea derivatives . Infrared (IR) spectroscopy identifies functional groups like urea carbonyls (~1650 cm⁻¹) .
Q. How can initial biological screening assays be designed to evaluate the compound’s bioactivity?
- Answer : Use in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold (e.g., indole-based inhibitors). For example, enzyme inhibition assays (e.g., fluorescence-based) with recombinant proteins, or cell viability assays (MTT) for cytotoxicity profiling. Dose-response curves (IC₅₀) and positive/negative controls are critical for reliability .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically resolved?
- Answer : Employ meta-analysis to identify variables such as assay conditions (pH, temperature), cell line variability, or batch-to-batch compound purity differences. Statistical tools like ANOVA or mixed-effects models can isolate confounding factors. Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic activity) ensures reproducibility .
Q. What computational strategies are effective in predicting the compound’s reactivity and binding modes with biological targets?
- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model protein-ligand interactions, focusing on key residues in binding pockets. Machine learning models trained on indole-urea datasets can prioritize synthetic modifications .
Q. How can advanced experimental designs improve the scalability and environmental sustainability of synthesis?
- Answer : Response Surface Methodology (RSM) identifies optimal solvent systems (e.g., green solvents like ethanol/water mixtures) and catalyst loadings to minimize waste. Membrane separation technologies (nanofiltration) enhance purification efficiency. Life Cycle Assessment (LCA) metrics evaluate solvent toxicity and energy consumption .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
